![molecular formula C11H19NO3 B185398 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid CAS No. 714278-92-9](/img/structure/B185398.png)

4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

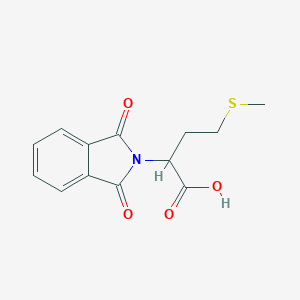

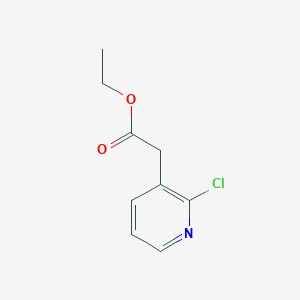

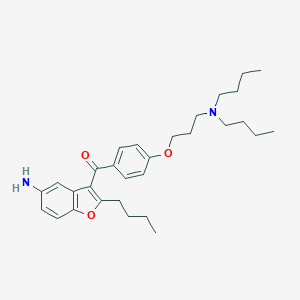

“4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C11H19NO3 . It has a molecular weight of 213.28 g/mol . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h9H,2-8H2,1H3,(H,14,15) . This indicates that the compound contains a cyclohexyl group, a methyl group, and an amino group attached to a 4-oxobutanoic acid backbone .Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.27 g/mol . It has a computed XLogP3-AA value of 1, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 4 . The topological polar surface area is 57.6 Ų .Aplicaciones Científicas De Investigación

- Application : This research focuses on the enantioselective Strecker reactions on an achiral substrate using sub-stoichiometric amounts of a chiral catalyst for the effective synthesis of α-amino nitriles .

- Method : The researchers used a flow-based methodology for enantioselective Strecker, employing ethyl cyanoformate as a relatively safe cyanide source, a cinchona-based catalyst, and methanol as an additive .

- Results : The newly developed method allows straightforward reaction channeling towards the fast and complete formation of the α-amino nitrile products .

- Application : This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Method : The researchers used a radical approach for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Results : The researchers were able to achieve formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow

Catalytic protodeboronation of pinacol boronic esters

- Metal-Catalysed Transfer Hydrogenation of Ketones

- Application : This research focuses on the metal-catalysed hydrogenations, a powerful and practical method for the reduction of ketones to produce the corresponding secondary alcohols .

- Method : The researchers used a transfer hydrogenation (TH) approach, which has become an alternative to H2-hydrogenation .

- Results : The resulting secondary alcohols are valuable building blocks in the pharmaceutical, perfume, and agrochemical industries .

Propiedades

IUPAC Name |

4-[cyclohexyl(methyl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h9H,2-8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURZLMCFJOLPME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359597 |

Source

|

| Record name | 4-[cyclohexyl(methyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid | |

CAS RN |

714278-92-9 |

Source

|

| Record name | 4-[cyclohexyl(methyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)

![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)